UlipristalAcetate-d3
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Overview
Description
Ulipristal Acetate-d3 is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Ulipristal Acetate. The deuterium atoms in Ulipristal Acetate-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ulipristal Acetate-d3 involves multiple steps, starting from the precursor compounds. The key steps include:
Hydrolysis and Transformation: The precursor compound undergoes hydrolysis and transformation into an intermediate compound.
Addition Reaction: The intermediate is then subjected to an addition reaction with methyllithium or methyl Grignard reagent.
Purification: The final product is purified using a hot solvent mixture of ethanol and isopropanol
Industrial Production Methods: Industrial production of Ulipristal Acetate-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, acidity, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ulipristal Acetate-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ulipristal Acetate-d3 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion of Ulipristal Acetate in biological systems.
Pharmacodynamic Studies: Used to study the effects of Ulipristal Acetate on various biological targets.
Endometriosis Research: Investigated for its effects on reactive oxygen species and proinflammatory cytokine release in endometriotic cells.
Fibroid Treatment: Studied for its antifibroid effects, especially in combination with other compounds like 1,25 Dihydroxyvitamin D3.
Mechanism of Action
Ulipristal Acetate-d3 exerts its effects by modulating the progesterone receptor. It acts as both an antagonist and partial agonist at the progesterone receptor, inhibiting ovulation and altering the endometrium to prevent embryo implantation. The exact mechanism is still under investigation, but it is believed to involve the inhibition of follicular rupture and modulation of endometrial thickness .
Comparison with Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with higher glucocorticoid activity.
Levonorgestrel: A traditional emergency contraceptive with a different mechanism of action.
Asoprisnil: A selective progesterone receptor modulator used for the treatment of uterine fibroids.
Uniqueness: Ulipristal Acetate-d3 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research for studying the behavior of Ulipristal Acetate in biological systems .
Properties
Molecular Formula |
C30H37NO4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3 |
InChI Key |
OOLLAFOLCSJHRE-XCTYXJHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origin of Product |
United States |
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